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Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Cyanotetrahydrofuran, a heterocyclic nitrile of interest in synthetic chemistry and drug
discovery. Due to the limited availability of public experimental spectra for this specific
compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and
data from analogous structures. Detailed, generalized experimental protocols for obtaining
such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 2-
Cyanotetrahydrofuran. These predictions are based on the analysis of functional groups and
the expected electronic environments of the nuclei within the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Cyanotetrahydrofuran
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.5-4.7 Triplet 1H H-2
~3.9-4.1 Multiplet 2H H-5
~2.0-2.3 Multiplet 4H H-3, H-4

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Cyanotetrahydrofuran

Chemical Shift (8) (ppm) Assighment
~118 C=N

~68 C-5

~65 C-2

~30 C-3

~25 C-4

Solvent: CDCIs, Broadband Proton Decoupled.

Table 3: Predicted IR Absorption Data for 2-Cyanotetrahydrofuran

Wavenumber (cm~12) Intensity Vibrational Mode
~2960-2850 Medium-Strong C-H stretch (aliphatic)
~2250 Medium C=N stretch (nitrile)
~1100 Strong C-O-C stretch (ether)

Table 4: Predicted Mass Spectrometry Data for 2-Cyanotetrahydrofuran
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miz Relative Intensity Proposed Fragment
97 Moderate [M]* (Molecular lon)
96 Low [M-H]*

70 High [M - HCNJ*

43 High [C3H7]* or [CHsCOJ*
41 Very High [CsHs]* (Base Peak)

lonization Method: Electron lonization (El) at 70 eV.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 5-10 mg of 2-Cyanotetrahydrofuran is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.1% tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 *H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz (or higher)
spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-
added to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) is
processed with an exponential window function (line broadening of 0.3 Hz) and Fourier
transformed.

2.1.3 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same spectrometer,
operating at a frequency of 100 MHz. A spectral width of 200-220 ppm is used. To enhance the
signal of the low-abundance *3C nuclei, broadband proton decoupling is employed, which also
collapses all carbon signals to singlets. A relaxation delay of 2-5 seconds is used, and several
thousand scans (e.g., 1024 to 4096) are typically accumulated. The FID is processed with an
exponential window function (line broadening of 1-2 Hz) prior to Fourier transformation.
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Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin
film of neat liquid 2-Cyanotetrahydrofuran is prepared between two potassium bromide (KBr)
or sodium chloride (NaCl) plates. The spectrum is recorded in the mid-infrared range (4000-400
cm~1) by co-adding 16 or 32 scans at a resolution of 4 cm~*. A background spectrum of the
clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of 2-Cyanotetrahydrofuran in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph
(GC-MS) for sample purification and introduction. The molecules are ionized in the El source
by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio
(m/z). The detector records the abundance of each ion.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Cyanotetrahydrofuran.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
Cyanotetrahydrofuran.

Predicted Key Fragmentation Pathways of 2-
Cyanotetrahydrofuran in Mass Spectrometry

The following diagram illustrates the predicted key fragmentation pathways for 2-
Cyanotetrahydrofuran under electron ionization.
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Caption: Predicted major fragmentation pathways of 2-Cyanotetrahydrofuran in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyanotetrahydrofuran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187289#spectroscopic-data-of-2-
cyanotetrahydrofuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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